

A Technical Guide to the Spectroscopic Analysis of 1-(4-Aminophenyl)piperazine

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperazine

Cat. No.: B1268280

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Aminophenyl)piperazine**, also known as 4-piperazinoaniline. Due to the limited availability of experimentally derived spectra for this specific compound in publicly accessible databases, this guide presents a combination of available mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) data, and representative data from closely related analogs to offer a thorough analytical profile.

Spectroscopic Data

The structural elucidation of **1-(4-Aminophenyl)piperazine** (Figure 1) relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

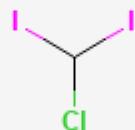


Figure 1. Chemical structure of **1-(4-Aminophenyl)piperazine**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 1: Mass Spectrometry Data for **1-(4-Aminophenyl)piperazine**

Parameter	Value	Source
Molecular Formula	C ₁₀ H ₁₅ N ₃	[N/A]
Molecular Weight	177.25 g/mol	[N/A]
Exact Mass	177.1266 u	[N/A]
Ionization Mode	Electron Ionization (EI)	[N/A]
Major Fragments (m/z)	Data not available	[N/A]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

While experimental ^1H NMR data for **1-(4-Aminophenyl)piperazine** is not readily available, data for the closely related compound, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, in DMSO-d_6 can provide an estimation of the expected chemical shifts for the aminophenyl and piperazine protons.

Table 2: Representative ^1H NMR Data of a Related Piperazine Derivative

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Proposed)
6.85-6.75	m	4H	Aromatic Protons
6.70-6.60	m	4H	Aromatic Protons
3.07	s	8H	Piperazine Protons

Note: This data is for 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine and serves as an illustrative example.

A predicted ^{13}C NMR spectrum provides an estimation of the chemical shifts for the carbon atoms in **1-(4-Aminophenyl)piperazine**.

Table 3: Predicted ^{13}C NMR Data for **1-(4-Aminophenyl)piperazine** in D_2O

Chemical Shift (δ) ppm	Assignment (Proposed)
149.17	C (Aromatic, C-NH ₂)
140.74	C (Aromatic, C-N)
120.47	CH (Aromatic)
111.82	CH (Aromatic)
44.80	CH ₂ (Piperazine)

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for **1-(4-Aminophenyl)piperazine** is

not available, the expected characteristic absorption bands can be inferred based on its functional groups.

Table 4: Expected IR Absorption Bands for **1-(4-Aminophenyl)piperazine**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	N-H (Amine)	Stretching
3100-3000	C-H (Aromatic)	Stretching
2950-2800	C-H (Aliphatic)	Stretching
1650-1580	C=C (Aromatic)	Stretching
1650-1550	N-H (Amine)	Bending
1340-1250	C-N (Aromatic Amine)	Stretching
1200-1000	C-N (Aliphatic Amine)	Stretching

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should typically be set from 0 to 12 ppm.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The spectral width is generally set from 0 to 220 ppm.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

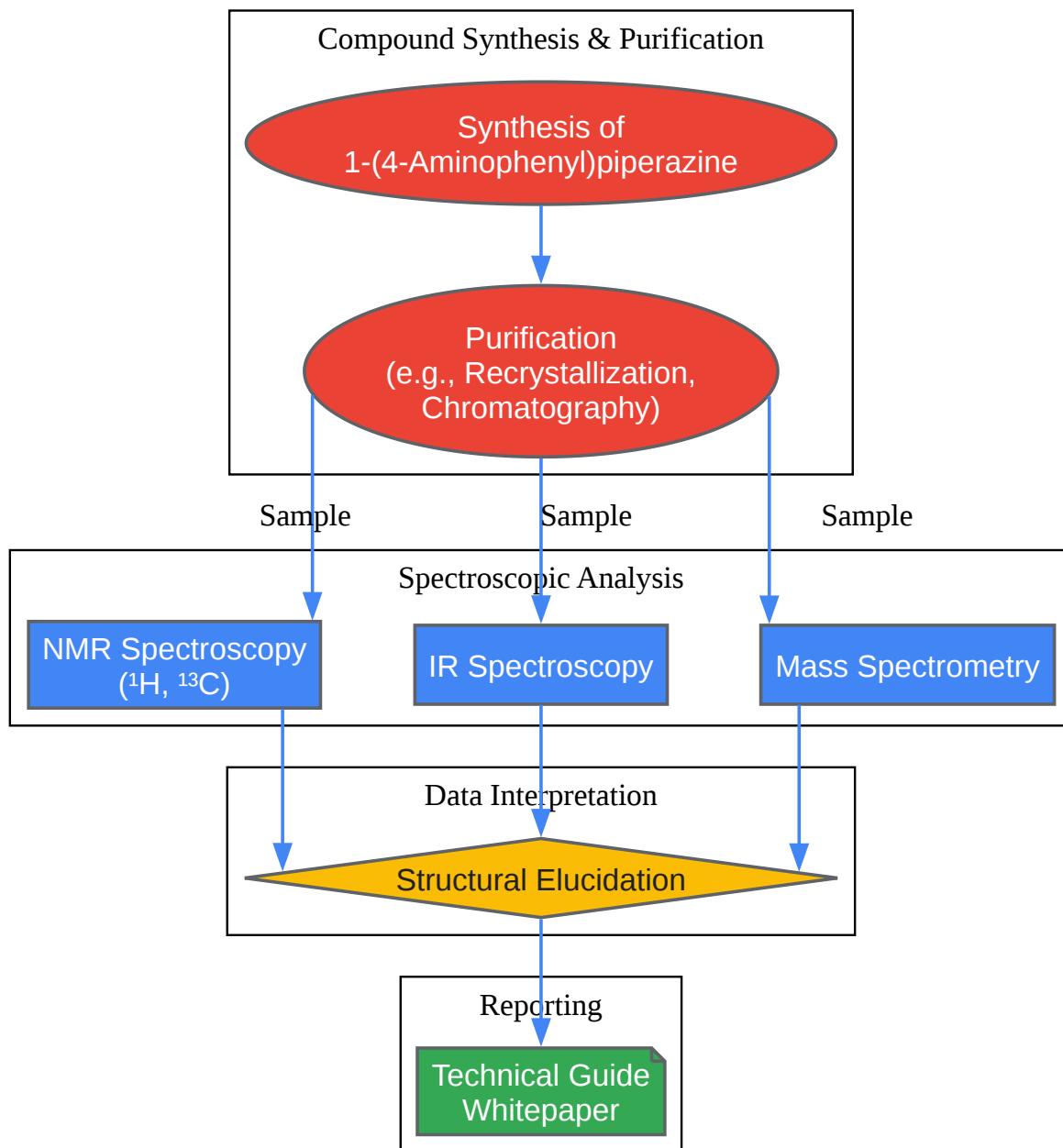
- Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Chromatographic Separation: Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
- Mass Analysis: The separated components are introduced into the mass spectrometer, typically using Electron Ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the research and development of compounds containing the **1-(4-Aminophenyl)piperazine** moiety. Further experimental work is encouraged to obtain and publish a complete set of spectroscopic data for this compound.

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